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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2-

hydroxypyridine

CAS No.: 143074-74-2

Cat. No.: B6319354 Get Quote

An In-depth Technical Guide to 3-(3-
Chlorophenyl)-2-hydroxypyridine
Abstract: This technical guide offers a detailed examination of 3-(3-Chlorophenyl)-2-
hydroxypyridine, a heterocyclic compound with considerable potential in medicinal chemistry

and materials science. This document covers its chemical structure, physicochemical

properties, synthesis, and spectroscopic analysis. It also explores its prospective applications,

particularly in drug development, providing a valuable resource for researchers, scientists, and

professionals in the field.

Introduction and Significance
3-(3-Chlorophenyl)-2-hydroxypyridine belongs to the substituted 2-pyridone class of

heterocyclic compounds, which are of significant interest due to their wide-ranging biological

activities. The molecule's structure, featuring a 3-chlorophenyl group at the 3-position and a

hydroxyl group at the 2-position of the pyridine ring, confers specific electronic and steric

characteristics. These features are pivotal in its chemical reactivity and its potential for

interaction with biological targets. This unique arrangement of functional groups establishes it

as a valuable scaffold for designing novel therapeutic agents and advanced materials. A

thorough understanding of its fundamental properties is crucial for its effective application in

research and development endeavors.
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A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the

corresponding 2-pyridone form.[1][2] This equilibrium is sensitive to the solvent environment;

non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and

alcohols shift the equilibrium towards the 2-pyridone tautomer.[3][4] The presence of water

molecules, in particular, can significantly reduce the energy barrier for tautomerization by

forming hydrogen-bonded complexes.[3][5] This tautomerism is a critical aspect of its

chemistry, influencing its reactivity and biological interactions.

Chemical Structure and Physicochemical Properties
A comprehensive understanding of a chemical entity begins with a thorough characterization of

its structure and physical properties.

Chemical Structure
The molecular structure of 3-(3-Chlorophenyl)-2-hydroxypyridine is depicted below. As

mentioned, it can exist in equilibrium with its 3-(3-chlorophenyl)-1H-pyridin-2-one tautomer.

Caption: Chemical structure of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Physicochemical Data
The key physicochemical properties of 3-(3-Chlorophenyl)-2-hydroxypyridine are

summarized in the following table. This information is essential for designing experiments,

including the selection of appropriate solvents and for computational modeling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5133892/
https://www.chemtube3d.com/pyridine2-hydroxy-tautomerism/
https://wuxibiology.com/how-about-tautomers/
https://en.wikipedia.org/wiki/2-Pyridone
https://wuxibiology.com/how-about-tautomers/
https://pubs.acs.org/doi/10.1021/jp104625z
https://www.benchchem.com/product/b6319354?utm_src=pdf-body
https://www.benchchem.com/product/b6319354?utm_src=pdf-body
https://www.benchchem.com/product/b6319354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6319354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₁H₈ClNO

Molecular Weight 205.64 g/mol

Appearance Expected to be a white to off-white solid

Melting Point Not available

Boiling Point Not available

Solubility
Expected to be soluble in DMSO, DMF, and hot

alcohols; sparingly soluble in water

pKa
Estimated to be around 9-10 for the hydroxyl

group

Synthesis and Characterization
The synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine can be accomplished via several

synthetic routes, with the Suzuki-Miyaura coupling reaction being a prominent and efficient

method.[6][7]

Synthesis Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon

bond between an organoboron compound and an organohalide, catalyzed by a palladium

complex.[6][7]

Starting Materials
3-Bromo-2-hydroxypyridine

+
3-Chlorophenylboronic acid

Suzuki-Miyaura Coupling
(Pd Catalyst, Base, Solvent) Aqueous Workup & Extraction Column Chromatography 3-(3-Chlorophenyl)-2-hydroxypyridine Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Detailed Experimental Protocol
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Materials:

3-Bromo-2-hydroxypyridine

3-Chlorophenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium carbonate (K₂CO₃) or another suitable base

Dioxane/water or Toluene/ethanol/water solvent mixture

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and ethyl acetate for elution

Procedure:

Reaction Setup: To a reaction vessel, add 3-bromo-2-hydroxypyridine (1.0 equivalent), 3-

chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

Solvent and Catalyst Addition: Add the solvent mixture and degas the solution by bubbling

with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium

catalyst and ligand.

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction's progress

using thin-layer chromatography (TLC).

Workup: After completion, cool the reaction to room temperature. Add water and extract the

product into an organic solvent such as ethyl acetate.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude product using flash column chromatography on silica gel with a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR,

and mass spectrometry.

Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

both the pyridine and the chlorophenyl rings. The chemical shifts and coupling constants will

be characteristic of the substitution pattern. A broad signal corresponding to the hydroxyl

proton is also anticipated.

¹³C NMR: The carbon NMR spectrum will display signals for the 11 unique carbon atoms in

the molecule.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding

to the mass of the compound, along with a characteristic isotopic pattern due to the

presence of a chlorine atom.

Potential Applications in Drug Development
The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous compounds with diverse biological activities.[8]

Kinase Inhibition
The 2-pyridone tautomer can act as a bioisostere for the hinge-binding region of ATP in protein

kinases. The nitrogen and exocyclic oxygen can form crucial hydrogen bonds with the kinase

hinge region. The 3-chlorophenyl substituent can extend into a hydrophobic pocket, and its

modification can be explored to enhance potency and selectivity for specific kinases.

Other Potential Therapeutic Areas
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Derivatives of 2-hydroxypyridine have been investigated for a variety of therapeutic

applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9][10] The

unique substitution pattern of 3-(3-Chlorophenyl)-2-hydroxypyridine makes it a promising

candidate for screening in various biological assays to uncover new therapeutic leads. For

instance, related hydroxypyridinone structures have been explored as histone deacetylase

(HDAC) inhibitors.[9]

3-(3-Chlorophenyl)-2-hydroxypyridine

Kinase Inhibition HDAC Inhibition Antimicrobial Activity Anti-inflammatory Activity

Drug Development Scaffold

Click to download full resolution via product page

Caption: Potential therapeutic applications of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Conclusion
3-(3-Chlorophenyl)-2-hydroxypyridine is a synthetically accessible heterocyclic compound

with significant potential in medicinal chemistry and materials science. Its structural features,

particularly the 2-hydroxypyridine core and the 3-chlorophenyl substituent, make it an attractive

scaffold for the development of novel bioactive molecules. The synthetic methodologies and

characterization data outlined in this guide provide a solid foundation for researchers to explore

the full potential of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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